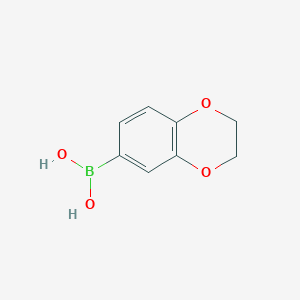

Acide 1,4-benzodioxan-6-boronique

Vue d'ensemble

Description

Synthesis Analysis

Boronic acids and their derivatives, including 1,4-Benzodioxane-6-boronic acid, are synthesized through various methods. A common approach involves the reaction of organoboronic acids with halides or alkenes in the presence of palladium catalysts, facilitating the formation of C-B bonds crucial for boronic acid derivatives. Improved synthesis routes aim to increase yield and reduce the need for toxic reagents, as discussed in research on improving the synthesis of related compounds (Clarke et al., 2007).

Molecular Structure Analysis

Boronic acids exhibit a trigonal planar geometry around the boron atom, which is crucial for their reactivity and interactions. The electronic structure, characterized by an empty p-orbital on the boron atom, allows for reversible covalent bond formation with hydroxyl and amine groups. This property is essential for the formation of complexes and cyclic esters in molecular structures (Hall, 2006).

Chemical Reactions and Properties

Boronic acids participate in diverse chemical reactions, notably in Suzuki-Miyaura cross-coupling, which is widely used in the formation of carbon-carbon bonds. Their ability to form reversible covalent bonds with diols and amino acids is utilized in sensing applications and the formation of complex molecular architectures, including macrocycles and polymers (Severin, 2009).

Applications De Recherche Scientifique

Réactions d'addition

L'acide 1,4-benzodioxan-6-boronique est utilisé comme réactif dans les réactions d'addition avec les N-oxydes de 1,8-naphtyridine . Cette application est importante dans le domaine de la chimie organique où les réactions d'addition sont fondamentales pour la synthèse de composés organiques complexes .

Iodocyclisation

Ce composé est impliqué dans des réactions d'iodocyclisation et de couplage catalysées au palladium pour la synthèse de pyranoquinoléines . Les pyranoquinoléines sont une classe de composés organiques qui ont des applications potentielles en chimie médicinale .

Réactions de couplage de Suzuki

L'this compound est utilisé dans les réactions de couplage de Suzuki pour la synthèse d'analogues de la combréstatine . Les combréstatines sont un groupe de composés qui ont montré un potentiel en tant qu'agents anticancéreux .

Applications de détection

Les acides boroniques, y compris l'this compound, sont de plus en plus utilisés dans divers domaines de la recherche, notamment les applications de détection . Les interactions des acides boroniques avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure conduisent à leur utilité dans diverses applications de détection .

Etiquetage biologique

L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines allant de l'étiquetage biologique . Ceci est particulièrement utile dans le domaine de la biochimie où l'étiquetage spécifique des molécules biologiques est essentiel pour comprendre leur fonction et leur comportement

Mécanisme D'action

Target of Action

1,4-Benzodioxane-6-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure, such as glycoproteins and nucleic acids .

Mode of Action

Boronic acids are known to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, which allows them to interact with various biological targets .

Biochemical Pathways

1,4-Benzodioxane-6-boronic acid has been involved in various chemical reactions, including addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines, and Suzuki coupling reactions for the synthesis of combretastatin analogs

Pharmacokinetics

It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent complexes with diols, which can affect their absorption and distribution .

Result of Action

Given its involvement in various chemical reactions, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1,4-Benzodioxane-6-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity with diols can be affected by the pH of the environment . Additionally, the compound is recommended to be stored in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature can affect its stability .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDUGGGBJXULJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379869 | |

| Record name | 1,4-Benzodioxane-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164014-95-3 | |

| Record name | 1,4-Benzodioxane-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

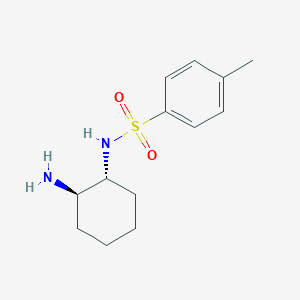

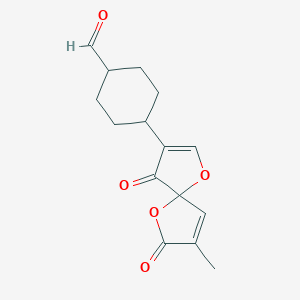

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)

![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)

![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)